molecular formula C13H16BNO4 B12054713 2-(2,6-dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(2,6-dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12054713
M. Wt: 261.08 g/mol
InChI Key: DFYUBULBBZGRLF-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. This compound is notable for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring. The presence of the 2,6-dimethylphenyl group adds to its chemical stability and reactivity, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2,6-dimethylphenylboronic acid with appropriate dioxazaborocane precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions often include moderate temperatures and the use of solvents like toluene or THF to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted boron compounds, which have various applications in organic synthesis and materials science .

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, facilitating its use in medical applications. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that destroy the cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties. Its ability to participate in a wide range of reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C13H16BNO4

Molecular Weight

261.08 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C13H16BNO4/c1-9-5-4-6-10(2)13(9)14-18-11(16)7-15(3)8-12(17)19-14/h4-6H,7-8H2,1-3H3

InChI Key

DFYUBULBBZGRLF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC=C2C)C

Origin of Product

United States

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